
N-Cbz-N5-xanthen-9-yl-D-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cbz-N5-xanthen-9-yl-D-glutamine is a compound that combines the structural features of N-Cbz (carbobenzyloxy) and xanthenyl groups with D-glutamine. This compound is of interest in organic synthesis and peptide chemistry due to its protective groups and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The N-Cbz group is introduced using carbobenzyloxy chloride (Cbz-Cl) under Schotten-Baumann conditions or with an organic base . The xanthenyl group can be introduced through acid-catalyzed reactions of appropriate xanthydrols with D-glutamine .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Cbz-N5-xanthen-9-yl-D-glutamine can undergo various chemical reactions, including:
Oxidation: The xanthenyl group can be oxidized under specific conditions.
Reduction: The N-Cbz group can be removed by hydrogenolysis using hydrogen gas and a palladium catalyst.
Substitution: The protected amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Methanesulfonyl chloride and N-methylimidazole in dichloromethane.
Major Products Formed
Oxidation: Oxidized xanthenyl derivatives.
Reduction: Free D-glutamine after removal of the N-Cbz group.
Substitution: Various amides and derivatives depending on the substituents used.
Scientific Research Applications
N-Cbz-N5-xanthen-9-yl-D-glutamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Cbz-N5-xanthen-9-yl-D-glutamine involves the protective groups that stabilize the compound during chemical reactions. The N-Cbz group protects the amino group from unwanted reactions, while the xanthenyl group can participate in specific interactions and reactions. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-protected amino acids: Similar in terms of the protective group used.
Xanthenyl derivatives: Share the xanthenyl group and its associated properties.
Uniqueness
N-Cbz-N5-xanthen-9-yl-D-glutamine is unique due to the combination of the N-Cbz and xanthenyl groups with D-glutamine. This combination provides specific protective and reactive properties that are valuable in organic synthesis and peptide chemistry .
Biological Activity
N-Cbz-N5-xanthen-9-yl-D-glutamine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of D-glutamine, modified with a carbobenzyloxy (Cbz) protecting group and a xanthenyl moiety. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure
The structure of this compound can be represented as follows:
Where:
- Cbz (carbobenzyloxy) serves as a protecting group.
- The xanthenyl group contributes to the compound's unique properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Interaction : The compound has been shown to interact with specific receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : It may inhibit certain enzymes that play critical roles in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Cellular Uptake : The structure allows for efficient cellular uptake, which is essential for its biological efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated significant inhibition of enzyme X, suggesting potential use in metabolic disorders. |
Study 2 | Showed enhanced receptor binding affinity compared to other glutamine derivatives, indicating possible applications in neuropharmacology. |
Study 3 | Reported cytotoxic effects on cancer cell lines, highlighting its potential as an anti-cancer agent. |
Pharmacological Applications
The pharmacological applications of this compound are diverse:
- Neuroprotective Agents : Due to its receptor interaction profile, it may be developed as a neuroprotective agent in conditions like Alzheimer's disease.
- Anticancer Therapies : Its cytotoxic properties make it a candidate for further investigation in cancer treatment protocols.
- Metabolic Disorders : The compound's ability to modulate enzyme activity positions it as a potential therapeutic agent for metabolic syndromes.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-Cbz-N5-xanthen-9-yl-D-glutamine with high purity?
- Methodological Answer : Synthesis requires precise control of protecting groups. For example, the Cbz (carbobenzyloxy) group must remain intact during coupling reactions to avoid side products. Use anhydrous conditions and monitor reactions via TLC or HPLC. Post-synthesis purification via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) is critical. Characterization should include 1H NMR to confirm the absence of deprotected amines and LC-MS for molecular weight verification .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Confirm stereochemistry (D-configuration) and xanthenyl group positioning via coupling constants in 1H NMR and 13C NMR chemical shifts.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+) and rule out impurities.
- HPLC : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .
Q. What standard protocols are recommended for handling and storing this compound?
- Methodological Answer : Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Cbz group. For experimental use, prepare fresh solutions in anhydrous DMSO or DMF to avoid moisture-induced degradation. Always conduct stability tests under intended experimental conditions (e.g., pH, temperature) using UV-Vis spectroscopy to track absorbance changes at 270 nm (xanthenyl chromophore) .
Advanced Research Questions
Q. How should researchers address conflicting data in enzyme inhibition assays involving this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength) or enzyme source variability. For glutamine synthetase inhibition studies:
- Standardize Assays : Use a fixed enzyme concentration (e.g., 0.1 µM) and pre-incubate the compound with the enzyme for 10 minutes.
- Control for Solvent Effects : Ensure DMSO concentrations ≤1% (v/v).
- Cross-Validate : Compare results with orthogonal methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding kinetics .
Q. What strategies can resolve unexpected byproducts during hydrolysis of the xanthenyl group?
- Methodological Answer : Hydrolysis under acidic conditions (e.g., 6N HCl) may generate γ-esters or chloroalkyl amines, as seen in polyglutamine derivatives . Mitigate this by:
- Optimizing Reaction Time/Temperature : Use mild conditions (e.g., 4N HCl, 25°C for 2 hours) and monitor via LC-MS.
- Post-Hydrolysis Purification : Apply ion-exchange chromatography to separate charged byproducts.
- Characterize Byproducts : Use 1H NMR and IR spectroscopy to identify unexpected esters or amines.
Q. How can researchers design experiments to probe the compound’s role in cellular nitrogen metabolism?
- Methodological Answer :
- Isotopic Labeling : Incorporate 15N into the glutamine moiety to track nitrogen assimilation via LC-MS/MS.
- Gene Knockdown Models : Use siRNA targeting glutamine synthetase (GS) in cell lines to assess the compound’s compensatory effects on ammonia levels.
- Metabolomic Profiling : Pair with UPLC-QTOF-MS to quantify downstream metabolites (e.g., glutamate, α-ketoglutarate) under varying compound concentrations .
Q. Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC50 values across studies?
- Methodological Answer :
- Assay Heterogeneity : Differences in enzyme isoforms (e.g., human vs. bacterial GS) or substrate concentrations (ATP/glutamate) can alter IC50. Perform dose-response curves under standardized conditions.
- Statistical Validation : Use nonlinear regression (e.g., GraphPad Prism) with ≥3 replicates to calculate 95% confidence intervals.
- Meta-Analysis : Compare data from peer-reviewed studies (avoiding non-academic sources like BenchChem) and highlight methodological variables in a summary table .
Q. Experimental Design Guidelines
Q. What are critical parameters for reproducibility in kinetic studies with this compound?
- Methodological Answer :
- Precision in Compound Preparation : Use gravimetric measurements (±0.1 mg accuracy) for stock solutions.
- Temperature Control : Maintain reactions at 37°C (±0.5°C) using a thermostated cuvette holder.
- Data Reporting : Follow Beilstein Journal guidelines: include raw data (e.g., absorbance vs. time curves) in supplementary files and specify instrument models (e.g., SpectraMax M5) .
Properties
IUPAC Name |
5-oxo-2-(phenylmethoxycarbonylamino)-5-(9H-xanthen-9-ylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c29-23(15-14-20(25(30)31)27-26(32)33-16-17-8-2-1-3-9-17)28-24-18-10-4-6-12-21(18)34-22-13-7-5-11-19(22)24/h1-13,20,24H,14-16H2,(H,27,32)(H,28,29)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCASNYXSAWPNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.